molecular formula C12H14N4O B12913885 (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol CAS No. 922726-20-3

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol

Cat. No.: B12913885
CAS No.: 922726-20-3
M. Wt: 230.27 g/mol
InChI Key: VJVNGUHFTTYFEK-UHFFFAOYSA-N
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Description

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methylhydrazinyl Group: This step involves the reaction of the intermediate compound with methylhydrazine.

    Reduction to Methanol: The final step involves the reduction of the intermediate to form the methanol derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Further reduction to form different alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)amine: Contains an amine group instead of methanol.

    (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)acetate: Contains an acetate group instead of methanol.

Uniqueness

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

922726-20-3

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

[6-[amino(methyl)amino]-2-phenylpyrimidin-4-yl]methanol

InChI

InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3

InChI Key

VJVNGUHFTTYFEK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=NC(=C1)CO)C2=CC=CC=C2)N

Origin of Product

United States

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